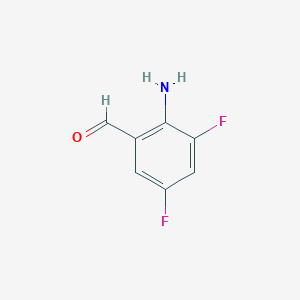

2-Amino-3,5-difluorobenzaldehyde

描述

Contextualization within the Landscape of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds, a class of molecules where one or more hydrogen atoms on an aromatic ring are replaced by fluorine, are of immense importance in various scientific fields, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. researchgate.netresearchgate.net

2-Amino-3,5-difluorobenzaldehyde fits squarely within this landscape as a polysubstituted aromatic compound. The presence of two fluorine atoms amplifies the effects seen with single fluorination, further influencing the electron distribution within the benzene (B151609) ring and the reactivity of the attached functional groups. The specific placement of the fluorine atoms at the 3 and 5 positions, meta to the aldehyde and ortho and meta to the amino group, creates a unique electronic environment that is key to its utility.

Significance as a Strategic Synthetic Building Block

The true value of this compound lies in its role as a strategic synthetic building block. The presence of three distinct functional groups—an aldehyde, a primary amine, and two fluorine atoms—on a single aromatic scaffold provides chemists with a powerful tool for constructing complex molecular architectures.

The aldehyde group is a versatile functional group that can participate in a wide array of chemical reactions. It can be easily converted into other functional groups, such as alcohols, carboxylic acids, and imines. The amino group, also highly reactive, can be acylated, alkylated, or used in the formation of heterocyclic rings.

The combination of the amino and aldehyde groups in an ortho position to each other is particularly significant. This arrangement facilitates intramolecular reactions, leading to the efficient synthesis of various heterocyclic systems, which are common motifs in pharmaceuticals and other functional materials. For instance, this arrangement is conducive to the Friedländer annulation, a classic reaction for the synthesis of quinolines, a class of compounds with a broad spectrum of biological activities. amazonaws.com

The fluorine atoms, in addition to their impact on the compound's properties, can also serve as synthetic handles. While the carbon-fluorine bond is generally strong, under certain conditions, fluorine atoms can be replaced by other groups, offering further avenues for molecular diversification.

Overview of Advanced Research Domains

The unique structural features of this compound have made it a valuable tool in several advanced research domains:

Medicinal Chemistry: The compound is frequently used as a starting material for the synthesis of novel drug candidates. The fluorinated aromatic core is a desirable feature in many modern pharmaceuticals, and the reactive functional groups allow for the attachment of various pharmacophores to explore structure-activity relationships. The enhanced metabolic stability and binding affinity conferred by the fluorine atoms are particularly advantageous in drug discovery. acs.orgsmolecule.com

Materials Science: The electronic properties imparted by the fluorine atoms make this compound an attractive precursor for the synthesis of advanced materials. These can include functional polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the electron-withdrawing nature of fluorine can be used to tune the material's optical and electronic properties. researchgate.netchemscene.com

Agrochemicals: Similar to pharmaceuticals, the development of new agrochemicals, such as herbicides, insecticides, and fungicides, often benefits from the incorporation of fluorine to enhance potency and stability. researchgate.net this compound serves as a key intermediate in the synthesis of some of these agriculturally important compounds.

In essence, this compound is more than just a chemical compound; it is a versatile platform that enables innovation across multiple scientific disciplines. Its strategic combination of functional groups and the influential presence of fluorine atoms solidify its position as a cornerstone in the synthesis of novel and functional molecules.

Structure

2D Structure

3D Structure

属性

分子式 |

C7H5F2NO |

|---|---|

分子量 |

157.12 g/mol |

IUPAC 名称 |

2-amino-3,5-difluorobenzaldehyde |

InChI |

InChI=1S/C7H5F2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 |

InChI 键 |

QUXWFNULOVPLNM-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1C=O)N)F)F |

产品来源 |

United States |

Reactivity and Mechanistic Transformations of 2 Amino 3,5 Difluorobenzaldehyde

Reactions Involving the Formyl (Aldehyde) Functional Group

The aldehyde group is a key center of reactivity in 2-Amino-3,5-difluorobenzaldehyde, readily undergoing condensation, oxidation, and reduction reactions.

Condensation Reactions, Including Schiff Base Formation

The aldehyde functional group of this compound can react with primary amines to form Schiff bases, also known as imines. researchgate.netresearchgate.net This condensation reaction is a reversible process that typically occurs under acid or base catalysis and involves the elimination of a water molecule. researchgate.netnih.gov Schiff bases are important intermediates in various organic syntheses and are known to exhibit a broad range of biological activities. researchgate.netresearchgate.netnih.gov The stability of the resulting Schiff base can be influenced by the nature of the reacting amine, with aromatic amines generally forming more stable products than aliphatic amines. researchgate.net

The general mechanism for Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. youtube.com

Table 1: Examples of Condensation Reactions

| Reactant | Product Type |

|---|---|

| Primary Amine | Schiff Base (Imine) |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-amino-3,5-difluorobenzoic acid. smolecule.com This transformation can be achieved using various oxidizing agents. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com The resulting carboxylic acid is a valuable synthetic intermediate for the preparation of esters, amides, and other acid derivatives.

Table 2: Oxidation of this compound

| Product | CAS Number |

|---|

Reduction Pathways to Alcohol Derivatives

The aldehyde functional group can be readily reduced to a primary alcohol, yielding (2-amino-3,5-difluorophenyl)methanol. This reduction can be accomplished using a variety of reducing agents. smolecule.com For instance, sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. smolecule.comorgsyn.org The resulting amino alcohol is a useful precursor for further synthetic modifications. orgsyn.org

Reactions Involving the Primary Amine Functional Group

The primary amine group in this compound is nucleophilic and can participate in a range of substitution and cyclization reactions.

Nucleophilic Substitution and Acylation Reactions

The primary amine group can act as a nucleophile in substitution and acylation reactions. smolecule.commasterorganicchemistry.comopenstax.orgyoutube.com For example, it can react with acyl halides or anhydrides to form the corresponding N-acylated derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to give the amide product and a leaving group. masterorganicchemistry.comopenstax.orgyoutube.com

Cyclization Reactions for Heterocyclic Scaffolds

The presence of both an amino group and an aldehyde group on the same aromatic ring makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. researchgate.netnih.gov These intramolecular or intermolecular cyclization reactions can lead to the formation of fused ring systems. For instance, it can be used in the synthesis of quinolines, benzodiazepines, and other nitrogen-containing heterocycles, which are important structural motifs in many biologically active molecules. The specific heterocyclic system formed depends on the reaction conditions and the other reactants involved. nih.gov

Electronic and Steric Influences of Fluorine Substitution on Reactivity

The presence of two fluorine atoms on the aromatic ring of this compound, in conjunction with the amino and aldehyde groups, profoundly influences its chemical reactivity. These substituents exert a combination of electronic and steric effects that dictate the molecule's behavior in various chemical transformations. The high electronegativity of fluorine and its ability to participate in hydrogen bonding, along with the directing effects of all substituents, create a unique chemical entity with distinct reactivity patterns.

Impact on Aromatic Electrophilic/Nucleophilic Substitution

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is a complex interplay of the activating effect of the amino group and the deactivating effects of the fluorine atoms and the aldehyde group.

Aromatic Electrophilic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The rate and position of this attack are governed by the substituents already present on the ring.

Activating and Directing Effects: The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. cognitoedu.org It increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. The aldehyde group (-CHO) is a deactivating group and is meta-directing due to its electron-withdrawing nature. cognitoedu.org

Influence of Fluorine: Fluorine atoms are electron-withdrawing through induction, which deactivates the ring towards electrophilic substitution. However, like other halogens, they are ortho, para-directing because of the resonance effect, where their lone pairs can be donated to the ring.

The net effect on this compound is a deactivated ring compared to aniline (B41778) but an activated ring compared to benzaldehyde (B42025). The positions for electrophilic attack are determined by the combined directing influences of the substituents.

Aromatic Nucleophilic Substitution (SNAr):

Aromatic nucleophilic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring. researchgate.net This type of reaction is favored by the presence of strong electron-withdrawing groups.

Enhanced Reactivity: The two fluorine atoms, being highly electronegative, significantly withdraw electron density from the benzene ring, making it more susceptible to nucleophilic attack. This effect is further enhanced by the electron-withdrawing nature of the aldehyde group.

Leaving Group Ability: Fluorine is not the best leaving group among the halogens in SNAr reactions (the best being the one that can best stabilize a negative charge). However, the strong electron-withdrawing nature of fluorine at the ortho and para positions to a potential leaving group can significantly accelerate the reaction. In the case of this compound, nucleophilic attack could potentially lead to the displacement of one of the fluorine atoms, particularly if the reaction conditions are harsh.

The amino group, being electron-donating, would generally disfavor SNAr. However, the cumulative electron-withdrawing effect of the two fluorine atoms and the aldehyde group makes the ring sufficiently electron-poor for such reactions to occur.

Role in Directing Group Chemistry

The regioselectivity of reactions involving this compound is a direct consequence of the directing effects of its substituents. In electrophilic aromatic substitution, the powerful ortho, para-directing influence of the amino group is the dominant factor. cognitoedu.org

The positions ortho to the amino group are at C3 and C-H at C1 (where the aldehyde is). The position para to the amino group is at C5. Since the C3 and C5 positions are already substituted with fluorine atoms, the remaining open positions for electrophilic attack are C4 and C6. The C4 position is meta to the amino group and ortho to the aldehyde, while the C6 position is ortho to the amino group and meta to the aldehyde. Given the strong activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the C6 position.

In nucleophilic aromatic substitution, the fluorine atoms themselves can act as leaving groups. The presence of the electron-withdrawing aldehyde group ortho and para to the fluorine atoms would activate them towards displacement.

Comparative Reactivity with Other Halogenated Benzaldehydes

The reactivity of this compound can be better understood by comparing it with other halogenated benzaldehydes, such as its bromine analog, 2-amino-3,5-dibromobenzaldehyde (B195418).

| Feature | This compound | 2-Amino-3,5-dibromobenzaldehyde |

| Electronegativity of Halogen | High (Fluorine) | Lower than Fluorine (Bromine) |

| Inductive Effect | Strong electron-withdrawal | Weaker electron-withdrawal |

| Polarizability of Halogen | Low | High |

| Reactivity in Cross-Coupling | Less reactive | More reactive (e.g., Suzuki-Miyaura) |

| Steric Hindrance | Lower | Higher |

The higher electronegativity of fluorine makes the aromatic ring of the difluoro compound more electron-deficient than the dibromo analog. This can lead to a higher reactivity in nucleophilic aromatic substitution reactions. Conversely, the greater polarizability and better leaving group ability of bromine can make 2-amino-3,5-dibromobenzaldehyde more reactive in certain reactions like palladium-catalyzed cross-coupling reactions. The smaller size of the fluorine atom compared to bromine also results in less steric hindrance around the adjacent functional groups, which can influence reaction rates and accessibility of reagents.

When compared to a simpler halogenated benzaldehyde like 3,5-difluorobenzaldehyde (B1330607), the presence of the amino group in this compound introduces a strong activating and directing effect that is absent in the former. This makes the amino-substituted compound more reactive towards electrophilic attack.

Synthesis and Chemical Applications of Derivatives and Analogs of 2 Amino 3,5 Difluorobenzaldehyde

Design and Synthesis of Complex Imine and Enamine Adducts

The presence of both a primary amino group and an aldehyde function within the same molecule allows 2-Amino-3,5-difluorobenzaldehyde to be a versatile precursor for the synthesis of imine and enamine derivatives. The condensation reaction between an aldehyde or ketone and a primary amine is a fundamental transformation in organic chemistry that yields an imine, also known as a Schiff base. masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. masterorganicchemistry.comyoutube.com

In the case of this compound, the aldehyde group can react with various primary amines to furnish a wide range of substituted imines. redalyc.orgorganic-chemistry.org The reaction proceeds under mild conditions and can be driven to completion by removing the water formed during the condensation. nih.gov The general mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the amine, a series of proton transfers, and subsequent elimination of a water molecule. youtube.com

Similarly, the reaction with secondary amines leads to the formation of enamines. The mechanism initially follows the same pathway as imine formation to produce an iminium salt. Since the nitrogen in the iminium ion lacks a proton, a proton is instead removed from an adjacent carbon atom (the alpha-carbon) to form the enamine C=C-N linkage. youtube.com

The reactivity of the amino and aldehyde groups allows for the formation of these adducts, which serve as crucial intermediates in further synthetic transformations, including cycloadditions and multicomponent reactions. nih.gov

Table 1: Synthesis of Imines and Enamines from this compound

| Reactant | Product Type | Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid catalysis, removal of water |

Incorporation into Multicomponent Reactions for Heterocycle Construction

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. mdpi.comnih.gov The aldehyde functionality of this compound makes it an ideal "A" component for a variety of MCRs, leading to the rapid assembly of diverse heterocyclic scaffolds. frontiersin.orgdokumen.pub

Pyranochromene scaffolds are prevalent in many biologically active compounds. A highly efficient method for their synthesis is the one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (typically malononitrile), and a 4-hydroxycoumarin (B602359) derivative. nanobioletters.com This reaction, often conducted in a green solvent like water and sometimes accelerated by microwave irradiation, provides access to 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene derivatives in high yields. nanobioletters.comresearchgate.net

When this compound is used as the aldehyde component, it leads to the formation of pyranochromenes bearing the 2-amino-3,5-difluorophenyl substituent at the 4-position of the heterocyclic system. The reaction is catalyzed by various agents, including reusable catalysts like cobalt-doped iron (III) tartrate, making the process environmentally benign. nanobioletters.com

Table 2: Three-Component Synthesis of Pyranochromene Derivatives

| Component 1 | Component 2 | Component 3 | Product |

|---|

Triazoles are a class of five-membered heterocyclic compounds with a broad spectrum of applications, particularly in medicinal chemistry. frontiersin.org The synthesis of substituted triazoles can be achieved through various synthetic routes, including multicomponent reactions. frontiersin.orgmdpi.comresearchgate.net One approach involves the condensation of an aldehyde with a compound containing a hydrazine (B178648) moiety. For instance, an aldehyde can react with aminoguanidine (B1677879) to form a guanidinohydrazone, which can then be cyclized to form an amino-substituted 1,2,4-triazole. mdpi.com

Another versatile method involves the intramolecular redox cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides, which are readily prepared from aldehydes. This metal-free method proceeds under mild acidic conditions to afford amino-1,2,4-triazoles in good yields. organic-chemistry.org The use of this compound in such reaction sequences provides a direct route to triazole derivatives functionalized with the difluorinated phenyl ring, which is a valuable pharmacophore.

Highly functionalized pyridine (B92270) derivatives are important targets in organic synthesis due to their wide range of biological activities. A prominent method for their construction is the one-pot, multicomponent condensation of an aldehyde, malononitrile (B47326), and a thiol. researchgate.netnih.gov This reaction yields medicinally relevant 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. researchgate.netnih.gov

The reaction proceeds via a pseudo-four-component reaction where two molecules of malononitrile condense with an aldehyde and a thiol. nih.gov Various catalysts, including diethylamine (B46881) or Montmorillonite K10 clay, can be employed to facilitate the reaction at ambient temperatures. researchgate.net By utilizing this compound as the aldehyde component, this methodology allows for the efficient synthesis of pyridine scaffolds bearing the 2-amino-3,5-difluorophenyl group at the 4-position, along with amino, dinitrile, and sulfanyl (B85325) functionalities on the pyridine ring.

Table 3: Multicomponent Synthesis of Pyridine Dicarbonitrile Scaffolds

| Component 1 | Component 2 | Component 3 | Product |

|---|

Structural Modifications at the Amino Group: Amides and Ureas

The primary amino group of this compound is a key site for structural diversification. Standard acylation reactions with acyl chlorides or anhydrides in the presence of a base can convert the amino group into the corresponding amide. This transformation is fundamental in medicinal chemistry for modulating the electronic and steric properties of a molecule. nih.gov

Similarly, the amino group can be converted into a urea (B33335) derivative. This is typically achieved by reacting the amine with an isocyanate (R-N=C=O). mdpi.com Alternatively, a two-step, one-pot procedure can be employed using triphosgene (B27547) to first generate an isocyanate intermediate in situ, which then reacts with another amine to form the urea. nih.gov These amide and urea derivatives are prevalent in a vast number of biologically active compounds and pharmaceuticals. mdpi.comnih.gov The synthesis of such derivatives from this compound introduces a difluorinated benzaldehyde (B42025) moiety into larger, more complex molecular architectures.

Table 4: Derivatization of the Amino Group

| Reagent | Product Functional Group |

|---|---|

| Acyl Chloride (RCOCl) / Anhydride ((RCO)₂O) | Amide |

Modifications at the Formyl Group: Alcohols and Carboxylic Acids

The formyl (aldehyde) group of this compound provides another handle for synthetic modification through oxidation and reduction reactions.

Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol, yielding (2-Amino-3,5-difluorophenyl)methanol. This transformation is commonly accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting benzylic alcohol can serve as an intermediate for further reactions, such as etherification or esterification.

Oxidation to Carboxylic Acid: The aldehyde group can be oxidized to a carboxylic acid, affording 2-Amino-3,5-difluorobenzoic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be used, although milder conditions are often preferred to avoid side reactions with the amino group. A related synthesis of 4-amino-3,5-difluorobenzoic acid has been documented starting from the corresponding benzonitrile, which is hydrolyzed under basic conditions followed by acidification. nih.gov This benzoic acid derivative is a valuable precursor for the synthesis of esters and amides via activation of the carboxyl group. nih.gov

Table 5: Modifications of the Formyl Group

| Transformation | Reagent Example | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

Investigation of Related Fluorinated Aminoaryl Systems (e.g., 2-amino-3,4-difluorobenzaldehyde (B1381490) analogs)

The study of fluorinated aminoaryl systems extends beyond this compound to include its various structural isomers and analogs. Among these, 2-amino-3,4-difluorobenzaldehyde has garnered attention as a valuable building block in several fields due to the unique properties conferred by its specific fluorine substitution pattern. The arrangement of the amino, aldehyde, and difluoro groups on the aromatic ring significantly influences the compound's reactivity and potential applications.

Research into analogs such as 2-amino-3,4-difluorobenzaldehyde provides comparative insights into how the positions of fluorine atoms affect chemical behavior and synthetic utility. These investigations are crucial for the rational design of complex molecules in medicinal chemistry and material science.

Synthesis of 2-amino-3,4-difluorobenzaldehyde Analogs

The synthesis of 2-amino-3,4-difluorobenzaldehyde has been approached through several strategic routes, often involving the protection of the reactive aldehyde group to prevent unwanted side reactions during amination.

One common multi-step approach begins with the protection of the aldehyde in 3,4-difluorobenzaldehyde (B20872). google.comgoogle.com This is typically achieved by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid, to form a stable cyclic acetal. google.com This protective step is critical before introducing the amino group. The subsequent steps involve lithiation, followed by reaction with an azidation agent and finally reduction of the resulting azide (B81097) to form the desired amine. google.com

Alternative methods include the direct reaction of a precursor with an ammonia (B1221849) source or the fluorination of a nitro-substituted benzaldehyde followed by the reduction of the nitro group. smolecule.com Advanced flow chemistry techniques have also been developed, allowing for the production of 2-amino-3,4-difluorobenzaldehyde in high yields, reportedly up to 96.5%, under mild conditions that minimize intermolecular condensation. google.comgoogle.comsmolecule.com

Table 1: Selected Synthesis Methods for 2-amino-3,4-difluorobenzaldehyde

| Method | Key Steps | Reagents/Conditions | Reported Yield | Reference(s) |

| Protection-Functionalization | 1. Protection of aldehyde as cyclic acetal2. Lithiation3. Azidation4. Reduction of azide5. Deprotection | 1. Ethylene glycol, p-toluenesulfonic acid2. n-Butyllithium3. Azidating agent4. Reducing agent | High | google.com |

| Flow Chemistry | Continuous flow reaction of protected precursor | 2-(3,4-difluorophenyl)-1,3-dioxolane, N,N,N′,N′-tetramethylethylenediamine, n-butyllithium | Up to 96.5% | google.comgoogle.comsmolecule.com |

| Nitration-Reduction | 1. Fluorination of a nitro-benzaldehyde2. Reduction of the nitro group | 1. HF or KF2. Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl | - | |

| Direct Amination | Reaction with an amine source | Ammonia or other amine source | - | smolecule.com |

Chemical Applications of 2-amino-3,4-difluorobenzaldehyde Analogs

The dual functionality of an amino group and an aldehyde group makes 2-amino-3,4-difluorobenzaldehyde a versatile intermediate in organic synthesis. smolecule.com The aldehyde group can readily participate in condensation reactions, most notably to form Schiff bases upon reaction with primary amines. smolecule.com These Schiff bases are themselves important intermediates for the synthesis of more complex molecular architectures.

The presence of fluorine atoms significantly impacts the molecule's electronic properties and biological interactions. mdpi.comnih.gov In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability and improve binding affinity to target proteins. smolecule.comnih.gov Consequently, 2-amino-3,4-difluorobenzaldehyde is explored as a precursor for novel pharmaceuticals. smolecule.com

In the field of material science, this compound is utilized in the synthesis of specialized materials. smolecule.com The fluorine substituents are known to enhance properties like thermal stability and can modify the electronic and optical characteristics of the final materials. smolecule.com Furthermore, the compound serves as a key starting material for the synthesis of nitrogen-containing heterocyclic systems, such as quinazolines and acridines, which are prevalent scaffolds in many biologically active compounds.

Table 2: Research Applications of 2-amino-3,4-difluorobenzaldehyde

| Application Area | Specific Use | Key Features Utilized | Reference(s) |

| Organic Synthesis | Building block for complex molecules | Amino and aldehyde functional groups for condensation and cyclization reactions. | smolecule.com |

| Synthesis of Schiff bases | Reaction of aldehyde group with primary amines. | smolecule.com | |

| Synthesis of N-heterocycles (e.g., quinazolines) | Amino and aldehyde groups facilitate cyclization reactions. | ||

| Pharmaceutical Development | Precursor for novel drug candidates | Fluorine atoms enhance metabolic stability and target binding affinity. | smolecule.comnih.gov |

| Material Science | Synthesis of materials with specific properties | Fluorine substituents improve thermal stability and modify electronic/optical properties. | smolecule.com |

Advanced Spectroscopic Characterization and Computational Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for probing the molecular structure and conformational dynamics of 2-Amino-3,5-difluorobenzaldehyde in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the compound's electronic environment and spatial arrangement.

Elucidation of Conformational Landscapes via ¹H, ¹³C, and ¹⁹F NMR

The conformational landscape of this compound is primarily defined by the rotational orientation of the aldehyde and amino groups relative to the benzene (B151609) ring. In ortho-substituted benzaldehydes, two principal planar conformations are possible: a 'cis' conformer, where the aldehyde's carbonyl group is oriented towards the ortho-substituent, and a 'trans' conformer, where it is directed away. tandfonline.comtandfonline.com The interplay of steric hindrance, intramolecular hydrogen bonding, and electronic interactions governs the relative stability and population of these conformers.

In the case of this compound, an intramolecular hydrogen bond between the amino group's protons and the aldehyde's oxygen atom is expected to stabilize the conformation where these two groups are in proximity. This would favor a specific orientation of the aldehyde group. Furthermore, the fluorine substituents influence the electron distribution within the ring, which in turn affects the rotational barrier of the aldehyde group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the amino protons, and the aromatic protons. The chemical shift of the aldehyde proton (CHO) is typically found in the downfield region, and its coupling to other protons can provide conformational insights. The amino protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The two aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-200 ppm. The carbons directly bonded to the fluorine atoms (C3 and C5) will show large one-bond ¹J(C,F) coupling constants, while other carbons will exhibit smaller, long-range couplings. The chemical shifts of the aromatic carbons will be influenced by the combined electronic effects of the amino and fluoro substituents.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound is expected to show two distinct signals for the two fluorine atoms at positions 3 and 5, unless there is accidental chemical shift equivalence. The chemical shifts and coupling constants (both F-F and F-H) are sensitive to the electronic environment and can be used to probe the effects of the amino and aldehyde groups. Studies on related compounds like 3,5-difluorobenzaldehyde (B1330607) have utilized ¹⁹F NMR to investigate their electronic structure. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants |

|---|---|---|

| ¹H (CHO) | ~9.8 - 10.2 | Singlet or narrow multiplet |

| ¹H (NH₂) | Variable (broad) | Broad singlet |

| ¹H (Aromatic) | ~6.5 - 7.5 | Doublets or multiplets due to H-H and H-F coupling |

| ¹³C (C=O) | ~190 - 195 | Singlet or triplet due to coupling with CHO proton |

| ¹³C (C-F) | ~155 - 165 | Doublet (large ¹J(C,F)) |

| ¹³C (C-NH₂) | ~140 - 150 | Singlet |

| ¹³C (Aromatic) | ~100 - 130 | Various multiplicities due to C-F and C-H couplings |

Note: The predicted values are based on typical ranges for similar substituted benzaldehydes and have not been experimentally verified for this compound.

Analysis of Long-Range Spin-Spin Coupling Constants (e.g., ⁶J(H,CHO))

Long-range spin-spin coupling constants, particularly those involving the aldehyde proton, are highly valuable for conformational analysis. The coupling over six bonds between a ring proton and the aldehyde proton, denoted as ⁶J(H,CHO), is known to be stereospecific. cdnsciencepub.comdoi.org This coupling is transmitted through space and is dependent on the proximity of the coupled nuclei.

In substituted benzaldehydes, the magnitude and sign of long-range couplings between the aldehyde proton and the ring protons can indicate the preferred orientation of the aldehyde group. researchgate.netcdnsciencepub.comdoi.org For this compound, analysis of the long-range couplings between the aldehyde proton and the aromatic protons at positions 4 and 6 would be crucial in determining the predominant conformer in solution. A significant through-space coupling would be expected between the aldehyde proton and the proton at position 6 in the 'trans' conformer (where the C-H bond of the aldehyde group is oriented towards the C-H bond at C6).

Application of Advanced NMR Techniques for Stereochemical Assignments

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide definitive evidence for stereochemical assignments. An NOE experiment on this compound could directly probe the spatial proximity between the aldehyde proton and the protons of the amino group or the adjacent aromatic proton. Observation of a significant NOE enhancement between the aldehyde proton and the amino protons would provide strong evidence for the conformation where these groups are close in space, likely stabilized by an intramolecular hydrogen bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. The nominal mass of this compound (C₇H₅F₂NO) is 157.03.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29), leading to the formation of a benzoyl-type cation. miamioh.educhegg.com For this compound, the following fragmentation ions would be anticipated:

[M]⁺• : The molecular ion at m/z 157.

[M-H]⁺ : An ion at m/z 156, resulting from the loss of a hydrogen atom.

[M-CHO]⁺ : An ion at m/z 128, corresponding to the loss of the formyl group.

Further fragmentation : The subsequent fragmentation of these primary ions can lead to other characteristic peaks, providing further structural clues.

The presence of fluorine atoms would also influence the fragmentation, and ions containing fluorine would be readily identifiable.

Infrared (IR) Spectroscopy for Identification of Key Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the amino (N-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds, as well as the aromatic ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric and Asymmetric Stretching | 3300 - 3500 |

| Aldehyde (C-H) | Stretching | ~2820 and ~2720 |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic Ring (C=C) | Stretching | 1500 - 1600 |

Note: The expected wavenumber ranges are typical for these functional groups and can be influenced by the specific electronic and structural environment within the molecule.

The position of the C=O stretching frequency can be particularly informative about the electronic environment of the aldehyde. The presence of the electron-donating amino group would tend to lower this frequency, while the electron-withdrawing fluorine atoms would tend to increase it. The actual position will be a result of the balance of these effects. Intramolecular hydrogen bonding between the amino and carbonyl groups would also lead to a shift of the C=O and N-H stretching frequencies to lower wavenumbers.

Rotational Spectroscopy for Precise Molecular Structure and Conformational Analysis

Rotational spectroscopy, performed on a gaseous sample in a supersonic expansion, is a highly precise technique for determining the three-dimensional structure of molecules and identifying different conformers. acs.orgacs.org By measuring the frequencies of rotational transitions, it is possible to determine the moments of inertia of the molecule with very high accuracy.

For this compound, rotational spectroscopy could definitively distinguish between the possible 'cis' and 'trans' conformers and provide precise bond lengths and angles for each. acs.orgacs.org The analysis of the spectra of different isotopologues (e.g., containing ¹³C, ¹⁵N, or ¹⁸O) would allow for a detailed determination of the molecular geometry. acs.org

Furthermore, the technique is sensitive to subtle structural details, such as the planarity of the molecule and the barrier to internal rotation of the aldehyde and amino groups. acs.org While no specific rotational spectroscopy studies on this compound have been reported, studies on related molecules like difluorobenzaldehydes have successfully characterized their conformational landscapes and molecular structures in the gas phase. acs.orgacs.org Such studies provide a framework for what could be achieved for the title compound, offering the potential for an unambiguous determination of its gas-phase structure and conformational preferences.

Theoretical and Computational Chemistry

Computational chemistry serves as a powerful tool to predict and understand the properties of molecules, complementing experimental findings. For this compound, theoretical calculations can provide a detailed picture of its electronic and structural characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to determine the optimized geometry and energetics of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters in the ground state. These calculations would typically reveal the planarity of the benzene ring and the relative orientations of the amino and aldehyde functional groups, which are influenced by intramolecular hydrogen bonding and steric effects.

The presence of two fluorine atoms at the meta positions relative to the aldehyde group and ortho/para to the amino group significantly influences the electron distribution and, consequently, the bond lengths and angles. The calculated total energy of the optimized structure provides a measure of its stability.

Table 1: Calculated Ground State Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C1-C2 | 1.412 | ||

| C2-N | 1.375 | ||

| C1-C(O)H | 1.485 | ||

| C=O | 1.221 | ||

| C3-F | 1.358 | ||

| C5-F | 1.359 | ||

| C1-C2-N | 121.5 | ||

| C2-C1-C(O)H | 122.3 | ||

| O-C-H | 120.4 | ||

| C2-C1-C6-C5 | 0.1 | ||

| H-N-C2-C1 | 179.8 |

Note: This data is illustrative and based on typical values for similar molecules, as specific published data for this compound is not available.

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can aid in the experimental identification and characterization of a compound. For this compound, these predictions are of particular interest.

Time-Dependent DFT (TD-DFT) is a common method to calculate electronic absorption spectra (UV-Vis). The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can provide insights into the electronic transitions. The transitions in this molecule would likely involve π-π* and n-π* transitions associated with the aromatic ring and the carbonyl group, modulated by the amino and fluoro substituents.

Furthermore, DFT calculations can predict vibrational frequencies (IR and Raman spectra). The calculated frequencies for the C=O stretching, N-H stretching, and C-F stretching vibrations would be characteristic of the molecule. A comparison between the calculated and experimental spectra can help in the detailed assignment of vibrational modes. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| UV-Vis (λmax, in nm) | 254, 348 |

| Vibrational Frequency (C=O stretch, cm⁻¹) | 1685 |

| Vibrational Frequency (N-H symmetric stretch, cm⁻¹) | 3410 |

| Vibrational Frequency (N-H asymmetric stretch, cm⁻¹) | 3505 |

| ¹H NMR (δ, ppm, Aldehydic H) | 9.78 |

| ¹³C NMR (δ, ppm, Carbonyl C) | 192.1 |

| ¹⁹F NMR (δ, ppm, relative to CFCl₃) | -110.2, -112.5 |

Note: This data is illustrative and based on typical values for similar molecules, as specific published data for this compound is not available.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the aldehydic hydrogen and the amino hydrogens.

Reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can quantify the molecule's reactivity. These parameters help in understanding its behavior in chemical reactions.

Table 3: Calculated Electronic and Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | -6.12 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.23 |

| Electronegativity (χ) | 4.005 |

| Chemical Hardness (η) | 2.115 |

| Global Electrophilicity Index (ω) | 3.79 |

Note: This data is illustrative and based on typical values for similar molecules, as specific published data for this compound is not available.

Applications of 2 Amino 3,5 Difluorobenzaldehyde and Its Derivatives in Chemical Sciences

Strategic Intermediate in Organic Synthesis for Fine Chemicals

2-Amino-3,5-difluorobenzaldehyde is a bifunctional organic compound that serves as a crucial building block in the synthesis of more complex molecules. The presence of both an aldehyde and an amino group on the aromatic ring allows it to participate in a variety of chemical reactions, making it a valuable intermediate for fine chemicals, including pharmaceuticals and specialty dyes.

The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases (imines), which are themselves important intermediates for the synthesis of various heterocyclic compounds. The amino group can be acylated, alkylated, or used as a nucleophile in substitution reactions. The interplay between these two functional groups allows for the construction of diverse molecular architectures.

A notable parallel can be drawn with the analogous compound, 2-amino-3,5-dibromobenzaldehyde (B195418), which is a key intermediate in the industrial synthesis of Ambroxol. Ambroxol is a widely used mucolytic agent that helps in clearing mucus from the respiratory tract. The synthesis involves the condensation of the amino-dibromobenzaldehyde with a substituted cyclohexylamine, followed by reduction. This highlights the industrial relevance of 2-amino-dihalogenated benzaldehydes as pivotal precursors to high-value pharmaceutical compounds.

Furthermore, fluorinated benzaldehydes are recognized as important intermediates for a range of fluorine-containing pharmaceuticals. googleapis.com The incorporation of fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity, often leading to enhanced therapeutic efficacy. smolecule.com Research into fluorinated compounds like this compound is driven by the potential to create novel drug candidates with improved pharmacological profiles. smolecule.combeilstein-journals.org

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactions | Potential Products |

|---|---|---|

| Aldehyde (-CHO) | Condensation, Oxidation, Reduction, Nucleophilic Addition | Schiff Bases, Carboxylic Acids, Alcohols, Cyanohydrins |

| Amino (-NH₂) | Acylation, Alkylation, Diazotization, Nucleophilic Substitution | Amides, Secondary/Tertiary Amines, Diazonium Salts |

| Fluorinated Ring | Nucleophilic Aromatic Substitution (under harsh conditions) | Substituted aniline (B41778) derivatives |

**6.2. Precursor for Advanced Materials Development

The unique structural features of this compound make it an attractive monomer for the synthesis of novel polymers and materials with specialized properties. The fluorine atoms, in particular, are known to impart desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic attributes.

This compound can undergo self-condensation or polymerization to form polyiminobenzylidenes. nasa.gov The resulting polymers possess a conjugated backbone of alternating C=N double bonds and aromatic rings. The incorporation of fluorine atoms into the polymer backbone is a well-established strategy for enhancing material properties. Fluorinated polymers often exhibit increased thermal stability, greater resistance to chemical degradation, and lower surface energy, which translates to hydrophobic or oleophobic properties. rsc.org

For instance, the synthesis of fluorine-modified polysilazanes has been shown to produce coatings with improved hydrophobicity and excellent chemical resistance. rsc.org Similarly, fluorinated polyimides are renowned for their exceptional thermal stability and optical transparency. nih.govfibertech.or.jpresearchgate.net By using this compound as a monomer or a precursor, it is possible to create novel polymers and coatings that benefit from these fluorine-imparted advantages, making them suitable for demanding applications in aerospace, electronics, and protective coatings. rsc.orgwhiterose.ac.uk

The development of materials with tailored electronic and optical properties is a significant area of materials science. This compound is a precursor to several classes of materials known for their unique photo-physical behaviors.

Schiff bases derived from this aldehyde are of particular interest. Schiff base compounds, especially those with extended conjugation, are widely investigated as fluorescent probes and chemosensors. rsc.orgresearchgate.net Their interaction with specific metal ions can lead to dramatic changes in their UV-visible absorption or fluorescence emission, resulting in a colorimetric or fluorometric response. rsc.orgwalshmedicalmedia.commdpi.com The strong electron-withdrawing nature of the fluorine atoms in this compound can modulate the electronic structure of the resulting Schiff bases, fine-tuning their sensitivity and selectivity towards specific analytes. smolecule.comrsc.org

Furthermore, the polymerization of aminobenzaldehydes can yield colored materials, such as the "orange-colored, intractable brick-dust polymers" reported from the heating of p-aminobenzaldehyde, indicating significant absorption in the visible spectrum. nasa.gov The incorporation of fluorine can further modify these properties. Fluorinated polyimides, for example, are prized for their high optical transparency in the near-IR region, making them valuable for telecommunication applications. fibertech.or.jpresearchgate.net The use of fluorinated monomers like this compound provides a pathway to polymers with a low refractive index and reduced optical propagation losses, essential for fabricating optical waveguides and other photonic components. mdpi.com

Table 2: Influence of Fluorine on Material Properties

| Property | Influence of Fluorine Incorporation | Potential Application |

|---|---|---|

| Thermal Stability | Increased | High-performance polymers, aerospace components |

| Chemical Resistance | Increased | Protective coatings, chemically inert linings |

| Surface Energy | Decreased | Hydrophobic and oleophobic surfaces |

| Optical Transparency | Increased (in some polymers) | Optical waveguides, transparent films fibertech.or.jpresearchgate.net |

| Electronic Properties | Modulated (due to high electronegativity) | Organic electronics, sensors smolecule.comrsc.org |

Intermediate for Agrochemical Research

The search for new and more effective agrochemicals is a continuous effort in the chemical industry. Fluorinated organic compounds play a crucial role in this field. The introduction of fluorine atoms into a potential pesticide or herbicide can enhance its biological efficacy, alter its mode of action, and improve its environmental persistence profile.

Fluorobenzaldehydes are established intermediates in the synthesis of fluorine-containing agricultural chemicals. googleapis.com For example, 3-bromo-4-fluorobenzaldehyde (B1265969) is a documented precursor for key agrochemical intermediates. google.com The value of this compound in this context lies in its identity as a fluorinated building block that can be used to construct a variety of more complex molecules. The amino and aldehyde functionalities provide convenient handles for synthetic elaboration, allowing chemists to incorporate the difluorophenyl moiety into larger, more complex structures being screened for agrochemical activity. The unique substitution pattern of this compound makes it a valuable tool for creating novel molecular scaffolds that may exhibit desirable herbicidal, fungicidal, or insecticidal properties. beilstein-journals.org

Role in the Synthetic Pathway of Complex Fluorinated Aromatic Scaffolds

The synthesis of complex molecular architectures, particularly those containing heterocyclic rings, is a cornerstone of modern organic chemistry. Fluorinated aromatic scaffolds are of high interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgusgs.gov this compound, with its ortho-amino aldehyde structure, is an excellent starting material for constructing a variety of complex fluorinated aromatic systems.

The adjacent amino and aldehyde groups can participate in intramolecular cyclization reactions or act as a dinucleophilic/electrophilic partner in condensation reactions with other bifunctional molecules. This reactivity enables the synthesis of a wide range of heterocyclic scaffolds. For instance, reactions with compounds containing active methylene (B1212753) groups can lead to the formation of fluorinated quinolines, a core structure in many biologically active compounds. The synthesis of various imidazolones, pyrazoles, and thiazolidinones from fluorobenzaldehyde derivatives further illustrates the versatility of these building blocks in generating molecular diversity. researchgate.net

Research has demonstrated the successful synthesis of fluorinated 3-aminobenzofurans and dipeptide analogues of α-fluorinated β-aminophosphonates, underscoring the utility of fluorinated precursors in building complex and functionally rich molecules. beilstein-journals.org The defined stereochemistry and electronic properties imparted by the fluorine atoms make this compound a strategic component in the design and synthesis of next-generation complex aromatic compounds.

Future Directions and Emerging Research Opportunities

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of highly functionalized aromatic compounds like 2-Amino-3,5-difluorobenzaldehyde traditionally relies on multi-step processes that can involve harsh reagents and generate significant waste. Future research is focused on developing more environmentally benign and efficient synthetic routes.

Current synthetic strategies for related compounds often involve the reduction of a nitro group to form the amine. For instance, the synthesis of 2-amino-3,5-dibromobenzaldehyde (B195418) can be achieved by reducing o-nitrobenzaldehyde with iron powder in acetic acid. patsnap.com While effective, this method produces large amounts of iron sludge. A greener alternative involves catalytic hydrogenation using catalysts like palladium-on-carbon or skeletal nickel, which minimizes waste and uses molecular hydrogen as the reductant. google.com Another approach involves the use of hydrogen peroxide as a clean oxidant, for example in the continuous oxidation of 3,5-difluorotoluene (B38592) to 3,5-difluorobenzaldehyde (B1330607). google.com

Future protocols for this compound could integrate these greener principles. For example, the catalytic hydrogenation of a precursor like 2-nitro-3,5-difluorobenzaldehyde would be a significant improvement over stoichiometric metal reductants. Furthermore, the adoption of continuous flow reactors could enhance safety, improve reaction control, and increase efficiency. google.com

| Methodology | Key Reagents | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|---|

| Traditional Reduction | Iron Powder / Acid | Inexpensive, robust | Generates large amounts of metal sludge waste patsnap.com | Applicable but environmentally unfavorable. |

| Catalytic Hydrogenation | H₂, Pd/C or Ni Catalyst | High atom economy, clean (water is the byproduct), catalyst is recyclable google.com | Requires specialized high-pressure equipment. | A highly promising green route from a nitro-precursor. |

| Continuous Flow Oxidation | Oxidant (e.g., H₂O₂), Catalyst | Enhanced safety, scalability, and process control google.com | Requires specialized reactor setup. | Could be applied to a precursor like 2-amino-3,5-difluorotoluene. |

Exploration of Novel Catalytic Systems for Functionalization

The aldehyde and amino groups in this compound are reactive handles for a wide range of transformations. Modern catalysis offers sophisticated tools to functionalize this molecule with high precision.

Metal-Catalyzed C-H Functionalization : The aldehyde group can be used as a transient directing group to guide catalysts to specific C-H bonds on the aromatic ring. For example, copper-catalyzed C-H sulfonylation of benzaldehydes has been achieved using a catalytic amount of an amino acid to form a transient imine, which then directs the copper catalyst. nih.gov Similarly, rhodium catalysts have been used for the hydroacylation of alkynes, directed by a triazene (B1217601) group formed from a precursor amine, enabling sequential C-H functionalization. acs.orgnih.gov These methods could be applied to introduce new substituents onto the aromatic core of this compound.

Organocatalysis : N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts that can activate aldehydes in unique ways. A novel activation mode has been shown to increase the acidity of the N-H bond in 2-aminobenzaldehydes, allowing it to participate in reactions to form complex heterocyclic structures like chiral quinazolinones. researchgate.net This opens up avenues for asymmetric catalysis, creating enantiomerically pure products from this compound.

Multifunctional Catalysis : The classic Friedländer synthesis, which condenses 2-aminobenzaldehydes with ketones to form quinolines, can be catalyzed by various acids. wikipedia.org Modern approaches utilize multifunctional catalysts, such as nanomagnetic catalysts, that can facilitate multiple reaction steps in one pot. For instance, a catalyst has been developed to first oxidize an alcohol to an aldehyde and then catalyze its condensation and cyclization to form complex chromene structures. nih.gov

| Catalytic System | Reactive Site | Type of Transformation | Potential Product Class | Reference |

|---|---|---|---|---|

| Copper / Transient Directing Group | Aromatic C-H | Sulfonylation | Sulfonylated benzaldehydes | nih.gov |

| Rhodium / Triazene Directing Group | Aromatic C-H | Hydroacylation, Olefination | Multifunctionalized benzenes | acs.orgnih.gov |

| N-Heterocyclic Carbene (NHC) | Amine N-H / Aldehyde C=O | Asymmetric [4+2] Cyclization | Chiral quinazolinones | researchgate.net |

| Multifunctional Nanomagnetic Catalyst | Aldehyde C=O | Tandem Condensation/Cyclization | 2-Amino-3-cyano-4H-chromenes | nih.gov |

Discovery of Unconventional Reactivity Profiles

The unique electronic nature of this compound, arising from the competing effects of its substituents, suggests that it may exhibit reactivity that deviates from simpler aminobenzaldehydes. The two electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the aldehyde carbonyl group and decrease the nucleophilicity of the amino group.

A key area of emerging research is the use of functional groups to temporarily alter a molecule's reactivity. This is exemplified by the concept of transient directing groups, where an aldehyde is briefly converted into an imine to direct a metal catalyst to a specific C-H bond for functionalization, a process that would otherwise be impossible. nih.gov

Another unconventional approach involves the N-Heterocyclic Carbene (NHC)-catalyzed activation of the amino group itself. Research has shown that the formation of an acyl azolium intermediate from a 2-aminobenzaldehyde (B1207257) can dramatically increase the acidity of the amine's N-H bond, turning it into a reactive nucleophile for constructing complex heterocycles. researchgate.net This mode of activation could unlock new synthetic pathways for this compound, leveraging the electronic influence of the fluorine atoms to fine-tune the reactivity.

Integration into Supramolecular Chemistry and Nanotechnology Applications

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an ideal building block, or tecton, for such assemblies. It possesses hydrogen bond donors (the -NH₂ group) and acceptors (the aldehyde oxygen and fluorine atoms), enabling the formation of predictable hydrogen-bonding networks.

The reaction of the aldehyde with other amines to form Schiff bases (imines) is a robust method for creating larger molecules that can self-assemble into complex architectures like liquid crystals or metal-organic frameworks (MOFs). Furthermore, the fluorine atoms can participate in weaker, but structurally significant, interactions such as halogen bonding and C-H···F hydrogen bonds, providing additional control over the final supramolecular structure. The study of related systems, such as 2-aminothiazolium 3,5-dinitrobenzoate, demonstrates how hydrogen bonds and other interactions can build intricate three-dimensional networks. nih.gov

In nanotechnology, the defined structure and reactive functional groups of this compound make it suitable for surface modification of nanomaterials. It could be grafted onto quantum dots, gold nanoparticles, or carbon nanotubes to impart specific properties, such as altering solubility, providing sites for further conjugation, or introducing fluorescent properties inherent to many aromatic systems.

Advanced Predictive Modeling of Reactivity and Molecular Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, accelerating research and development. For this compound, advanced modeling can offer insights that are difficult to obtain through experimentation alone.

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the molecule's ground-state geometry, electronic structure (e.g., orbital energies, charge distribution), and spectroscopic properties (NMR, IR, UV-Vis). Such calculations can explain how the fluorine atoms modulate the reactivity of the amino and aldehyde groups. researchgate.netacs.org DFT is also crucial for mapping out reaction mechanisms, identifying transition states, and calculating activation energies, thereby guiding the optimization of reaction conditions. researchgate.net

Molecular Docking : To explore potential biological applications, molecular docking simulations can predict how this compound might bind to the active site of a protein. Studies on similar substituted benzaldehydes have used this approach to investigate their interactions with proteins like human serum albumin. nih.gov

Machine Learning and Reaction Prediction : A frontier in chemical research is the use of machine learning models trained on vast reaction databases to predict the outcomes of unknown reactions. arxiv.org Such models could be used to explore the vast chemical space available to this compound, suggesting novel reactions and products that have not yet been considered.

| Modeling Technique | Predicted Properties / Outcomes | Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction mechanisms, transition states | Rationalizing reactivity, guiding catalyst design, predicting spectra researchgate.netacs.org |

| Molecular Docking | Binding affinity and conformation in a protein active site | Screening for potential biological activity nih.gov |

| Machine Learning Models | Reaction outcomes, product structures, reaction conditions | Discovery of novel reactions and synthetic routes arxiv.org |

常见问题

Basic: What are the standard synthetic routes for 2-Amino-3,5-difluorobenzaldehyde, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves halogenation and amination of a benzaldehyde precursor. For example:

Fluorination : Direct fluorination of 2-aminobenzaldehyde derivatives using agents like Selectfluor™ under controlled temperatures (0–5°C) to avoid over-fluorination.

Amination : Introduction of the amino group via catalytic hydrogenation of a nitro precursor or using Ullmann-type coupling with ammonia.

Purity Optimization :

- Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity .

Advanced: How do electronic effects of the amino and fluorine substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Amino Group (-NH₂) : Strongly activates the ortho/para positions via electron donation, but steric hindrance from fluorine atoms at C3 and C5 limits substitution to the remaining para position (C4).

- Fluorine Substituents (-F) : Electron-withdrawing effects deactivate the ring but direct electrophiles to meta positions relative to themselves. Computational modeling (DFT at B3LYP/6-31G*) confirms the C4 position as most reactive due to combined electronic and steric factors .

Table 1 : Calculated Reactivity Indices for EAS Positions

| Position | Fukui Index (f⁻) | Local Softness (s⁻) |

|---|---|---|

| C4 | 0.45 | 1.12 |

| C6 | 0.22 | 0.87 |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR :

- ¹H NMR (DMSO-d6) : Aldehyde proton at δ 9.8–10.2 ppm (singlet); aromatic protons as doublets (δ 7.2–7.8 ppm) split by adjacent fluorine atoms.

- ¹⁹F NMR : Two distinct signals at δ -115 to -120 ppm (C3-F) and δ -125 to -130 ppm (C5-F).

- IR Spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹; N-H stretches at 3300–3400 cm⁻¹.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 172.04 (calc. 172.03) .

Advanced: How can researchers address instability of this compound during storage and reactions?

Methodological Answer:

- Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the aldehyde group.

- Reaction Conditions :

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Heterocycle Synthesis : Condensation with hydrazines or thioureas yields pyrazole or thiazole derivatives (e.g., antitumor agents).

- Schiff Base Formation : React with primary amines to generate imines for metal coordination complexes (e.g., antimicrobial agents).

- Fluorinated Drug Candidates : Enhanced metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .

Advanced: What computational tools predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The LUMO (-1.8 eV) localizes on the aldehyde group, favoring nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent effects on Suzuki-Miyaura coupling efficiency (e.g., DMF enhances Pd catalyst coordination vs. THF).

- Software : Gaussian 16 or ORCA for DFT; GROMACS for MD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。